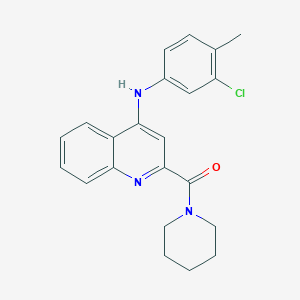
(4-((3-Chloro-4-methylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3-Chloro-4-methylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22ClN3O and its molecular weight is 379.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Spectroscopic Properties and Theoretical Study
- Spectroscopic Analysis : A study investigated the electronic absorption, excitation, and fluorescence properties of compounds including a structure similar to the specified chemical, focusing on its behavior in various solvents and its fluorescence characteristics. This research is significant for understanding the photophysical properties of such compounds (Al-Ansari, 2016).
2. Anti-Tubercular Activities
- Anti-Tubercular Potential : Research on mefloquine derivatives, which are structurally related to the chemical , revealed significant anti-tubercular activities. This highlights the potential of such compounds in therapeutic applications against tuberculosis (Wardell et al., 2011).
3. Anticancer Activities in Breast Cancer Models
- Anticancer Research : A study on a compound structurally similar to the chemical of interest showed potent cytotoxic activity in breast cancer cell culture and effectively blocked tumor growth in a mouse xenograft model. This research underscores the potential of such chemicals in cancer treatment (Perreault et al., 2017).
4. Neuropathic Pain Treatment
- Neuropathic Pain Management : A study demonstrated that a high-efficacy 5-HT1A receptor agonist, structurally related to the specified chemical, produced long-term analgesia in models of chronic pain, indicating its potential in treating neuropathic pain (Colpaert et al., 2004).
5. Tubulin Polymerization Inhibition
- Cancer Cell Line Targeting : A study on 2-anilino-3-aroylquinolines, related to the specified compound, showed remarkable antiproliferative activity against various human cancer cell lines by disrupting tubulin polymerization, a crucial process in cell division (Srikanth et al., 2016).
6. Synthesis and Radiochemistry
- Radiosynthesis for PET Imaging : A study on the synthesis of a 4-(2-hydroxyphenyl)quinolin-2(1H)-one derivative, related to the chemical , discusses its radiosynthesis for potential use in PET imaging, indicating applications in diagnostic imaging (Kitson et al., 2010).
7. Molecular Structure Analysis
- Structural Investigations : A study on 3-arylamino-2-(quinolin-2-yl)tropones, related to the specified compound, discussed the synthesis and molecular structure, contributing to the understanding of the structural aspects of such chemicals (Sayapin et al., 2013).
Properties
IUPAC Name |
[4-(3-chloro-4-methylanilino)quinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-15-9-10-16(13-18(15)23)24-20-14-21(22(27)26-11-5-2-6-12-26)25-19-8-4-3-7-17(19)20/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTGSMGOTPPDAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
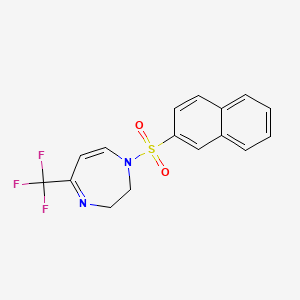
![Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2418833.png)
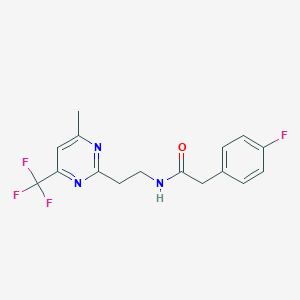
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2418841.png)
![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
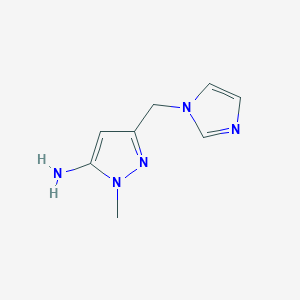

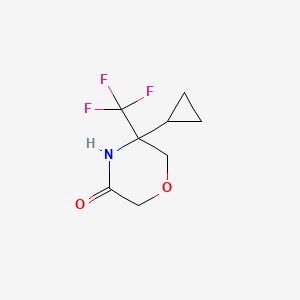
![N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2418848.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2418851.png)

![N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2418853.png)
